tert-Butyl (S)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl (S)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate is a chemical compound that features a tert-butyl group, a piperidine ring, and a dioxaborolane moiety. This compound is of interest in organic chemistry due to its unique structure and reactivity, particularly in the context of boron-containing compounds.
Preparation Methods
The synthesis of tert-Butyl (S)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate typically involves the reaction of a piperidine derivative with a boronic acid or boronate ester. The reaction conditions often include the use of a base and a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). Industrial production methods may employ flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: Reduction reactions can convert it into different boron-containing species.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl (S)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: It may be used in the development of boron-based drugs or as a tool in biochemical studies.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets through its boron moiety. Boron-containing compounds can form reversible covalent bonds with biomolecules, which can modulate their activity. The pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar compounds include other boron-containing piperidine derivatives and tert-butyl esters. What sets tert-Butyl (S)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate apart is its unique combination of a piperidine ring and a dioxaborolane moiety, which imparts distinct reactivity and properties. Other similar compounds might include:
- tert-Butyl (S)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate
- tert-Butyl (S)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)morpholine-1-carboxylate .
Properties
Molecular Formula |
C16H30BNO4 |
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Molecular Weight |
311.2 g/mol |
IUPAC Name |
tert-butyl (2S)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H30BNO4/c1-14(2,3)20-13(19)18-11-9-8-10-12(18)17-21-15(4,5)16(6,7)22-17/h12H,8-11H2,1-7H3/t12-/m1/s1 |
InChI Key |
YLTQCJDLGHTJDE-GFCCVEGCSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@H]2CCCCN2C(=O)OC(C)(C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCCCN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
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